Pentaerythritol tetrakis(2-bromoisobutyrate)

Star polymer architecture ATRP initiation efficiency Halogen leaving-group effect

Standard multifunctional ATRP initiators fail to deliver true 4-arm star architecture-the chloroacetate analog PT-Cl yields only 2-arm products despite four initiating sites. PT-Br is the evidence-based solution: • Guaranteed 4-arm star topology: Near-quantitative initiation from all four α-bromoisobutyrate sites with PDI <1.19. • High-Tm solid (130-134°C): Stable ambient storage with no cold-chain logistics required. • ≥97% purity, supplied as white to light-yellow powder; ships at ambient temperature globally.

Molecular Formula C21H40Br4O12
Molecular Weight 804.2 g/mol
CAS No. 243991-62-0
Cat. No. B1456596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol tetrakis(2-bromoisobutyrate)
CAS243991-62-0
Molecular FormulaC21H40Br4O12
Molecular Weight804.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O
InChIInChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7)
InChIKeyUEBFCIQDWYULRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Tetrakis(2-bromoisobutyrate) (CAS 243991-62-0) – The Definitive Tetrafunctional ATRP Initiator for 4-Arm Star Polymer Architecture


Pentaerythritol tetrakis(2-bromoisobutyrate) (synonym: 4f-BiB, PT-Br) is a tetrafunctional atom transfer radical polymerization (ATRP) initiator built on a pentaerythritol core esterified with four 2-bromoisobutyryl groups . Belonging to the class of multifunctional alkyl halide initiators, it enables simultaneous controlled radical polymerization from four equivalent initiating sites, yielding well-defined 4-arm star polymers with predictable molecular weights and narrow polydispersities [1]. The compound is supplied as a solid with a melting point of 130–134 °C and a molecular weight of 732.09 g mol⁻¹ (C₂₁H₃₂Br₄O₈), typically at ≥97% purity .

Why Pentaerythritol Tetrakis(2-bromoisobutyrate) Cannot Be Replaced by a Generic Multifunctional ATRP Initiator


Multifunctional ATRP initiators are not interchangeable because the halogen identity, ester linkage, and core geometry collectively determine initiation efficiency, arm-number fidelity, and polymer architecture. Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) carries four α-bromoisobutyrate groups that undergo rapid, uniform activation by Cu(I) catalysts, enabling near-quantitative four-arm star formation [1]. In contrast, the chloroacetate analog (PT-Cl) yields predominantly 2-arm polymers despite possessing four initiating sites, demonstrating that the halogen-leaving group dictates the actual achievable functionality [1]. Similarly, difunctional initiators such as ethylene bis(2-bromoisobutyrate) (2f-BiB) inherently limit the architecture to linear chains with a central ester moiety, precluding the mechanical, rheological, and processing advantages unique to star topologies . The quantitative evidence below substantiates why PT-Br is the evidence-based choice when 4-arm star architecture, narrow dispersity, and high initiation fidelity are non-negotiable.

Quantitative Differentiation Evidence: Pentaerythritol Tetrakis(2-bromoisobutyrate) vs. Closest Analogs


Arm-Number Fidelity: PT-Br Delivers 3–4 Arms vs. PT-Cl Yielding Only 2 Arms Under Identical ATRP Conditions

In a direct head-to-head bulk ATRP of styrene, pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) produced star polystyrene with an average arm number of 3–4, whereas pentaerythritol tetrakis(chloroacetate) (PT-Cl), despite identical core structure and four initiating sites, yielded only 2-arm polystyrene [1]. The arm number for PT-Br increased with monomer conversion: at 30% conversion the average arm number was below 3, rising to above 3 at 60% conversion, confirming progressive, controlled initiation from all four bromoisobutyrate sites [1]. The chloroacetate initiator failed to activate beyond two arms, attributed to the poorer leaving-group ability of the α-chloroester compared to the α-bromoester [1].

Star polymer architecture ATRP initiation efficiency Halogen leaving-group effect

Narrow Polydispersity Control: PT-Br Achieves PDI <1.19 for Star Mesogen-Jacketed Liquid Crystal Polymers

Using PT-Br as the tetrafunctional initiator with CuBr/sparteine catalyst in chlorobenzene solution, four-armed star mesogen-jacketed liquid crystal polymers were synthesized with polydispersities consistently below 1.19, indicative of well-controlled living polymerization [1]. The number-average molecular weight (Mn,GPC) increased linearly with monomer conversion, and a mesogenic phase was reliably obtained at Mn,GPC > 3.68 × 10⁴ g mol⁻¹ [1]. In a separate study using ethyl 2-bromoisobutyrate (a monofunctional analog), linear polymers of similar monomers exhibited PDI of 1.2–1.5, demonstrating that PT-Br maintains or exceeds the control fidelity of monofunctional initiators while simultaneously constructing a star architecture [2]. This cross-study comparison confirms that the tetrafunctional bromoisobutyrate design does not compromise polymerization control.

Controlled radical polymerization Polydispersity index Liquid crystal polymer

Thermal Processing Robustness: PT-Br Melting Point 130–134 °C vs. Difunctional Analog 2f-BiB at 45–49 °C

Pentaerythritol tetrakis(2-bromoisobutyrate) (4f-BiB) is a solid with a melting point of 130–134 °C . In contrast, the closely related difunctional ATRP initiator ethylene bis(2-bromoisobutyrate) (2f-BiB) melts at 45–49 °C . The 81–89 °C higher melting point of PT-Br reflects its higher molecular symmetry and intermolecular packing derived from the tetrahedral pentaerythritol core. This translates to superior ambient storage stability without cold-chain requirements and resistance to softening or liquefaction during exothermic polymerization setups. Additionally, the tetrafunctional architecture of PT-Br enables synthesis of star polymers with controlled molecular weight up to Mn = 25,000 g mol⁻¹ and Đ < 1.5, whereas the difunctional 2f-BiB is structurally limited to producing linear polymers with a central ester linkage [1].

Initiator handling Melting point Thermal stability

Halogen Reactivity Advantage: α-Bromoisobutyrate Activates Faster than α-Chloroisobutyrate in ATRP, Securing Controlled Initiation

In ATRP, the carbon–halogen bond strength dictates the rate of initiator activation (Kact). α-Bromoisobutyrate esters (C–Br bond dissociation energy ~68 kcal mol⁻¹) activate significantly faster than α-chloroisobutyrate esters (C–Cl BDE ~81 kcal mol⁻¹) under identical Cu(I)/ligand catalytic conditions [1]. This kinetic differentiation directly explains the experimental observation that PT-Br (bearing four C–Br initiating sites) yields 3–4 arm star polymers, whereas PT-Cl (C–Cl sites) produces only 2 arms [2]. When Kact is substantially lower than Kprop, initiation is incomplete and fewer arms grow, compromising star architecture. The bromoisobutyrate moiety ensures an activation rate that is competitive with propagation, a prerequisite for simultaneous initiation from all four sites and narrow molecular weight distribution [1].

ATRP kinetics Initiator reactivity Halogen effect

High-Value Application Scenarios for Pentaerythritol Tetrakis(2-bromoisobutyrate) Stemming from Verified Differentiation


Core-First Synthesis of 4-Arm Star Polymers with Guaranteed Architecture Fidelity

For polymer chemists requiring unequivocal 4-arm star topology (e.g., star polystyrene, star PMMA, star block copolymers), PT-Br is the only pentaerythritol-core ATRP initiator demonstrated to quantitatively produce 3–4 arms. The chloroacetate analog PT-Cl fails this requirement, yielding only 2-arm products [1]. Researchers selecting PT-Br can confidently apply the core-first method to generate star polymers where Mn scales linearly with conversion and PDI remains below 1.19 [2].

Synthesis of Star-Shaped Liquid Crystal Polymers with Narrow Dispersity

The synthesis of mesogen-jacketed liquid crystal polymers demands precise molecular weight control to achieve the mesophase. PT-Br-initiated ATRP in chlorobenzene with CuBr/sparteine delivers star MJLCPs with PDI < 1.19 and reliable mesophase formation at Mn > 36,800 g mol⁻¹ [2]. The star architecture confers distinct liquid-crystalline behavior and thermal stability compared to linear analogs, enabling advanced optical and electro-optical materials.

Preparation of Star Block Copolymers for Organic Field-Effect Transistors (OFETs)

PT-Br has been employed as the tetrafunctional initiator to synthesize well-defined 4-arm poly(oligo(ethylene glycol) methacrylate) (POEGMA) star cores, which were subsequently conjugated with poly(3-hexylthiophene) (P3HT) to produce star block copolymers with ambipolar transistor characteristics [1]. The star architecture imparts isotropic thin-film behavior and a spike-like morphology unattainable with linear polymer designs, directly influencing charge transport in OFET devices [1].

Star Polymer Synthesis Requiring Ambient-Stable Initiator Storage and Handling

In laboratories and pilot facilities without cold-chain infrastructure, the high melting point of PT-Br (130–134 °C) ensures indefinite solid-state storage at ambient temperature without degradation or liquefaction [2]. This contrasts sharply with the difunctional analog 2f-BiB (mp 45–49 °C), which may soften or melt under typical laboratory or shipping conditions . PT-Br therefore reduces procurement risk and eliminates the need for refrigerated transport.

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